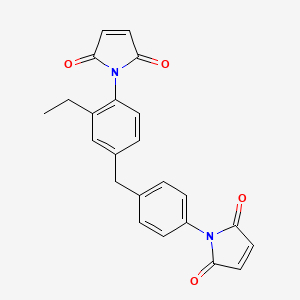

1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione

Description

1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione is a bifunctional pyrrole-2,5-dione derivative featuring two electron-deficient dione rings connected via a 3-ethylphenyl-benzyl bridge. This structure confers unique electronic properties, such as high electron affinity and planar aromaticity, making it a candidate for applications in organic electronics or as a synthetic intermediate. The ethyl and benzyl substituents enhance solubility in nonpolar solvents compared to simpler pyrrole-diones, while the conjugated system may support charge transport in conductive polymers .

Properties

CAS No. |

58978-11-3 |

|---|---|

Molecular Formula |

C23H18N2O4 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

1-[4-[[4-(2,5-dioxopyrrol-1-yl)-3-ethylphenyl]methyl]phenyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C23H18N2O4/c1-2-17-14-16(5-8-19(17)25-22(28)11-12-23(25)29)13-15-3-6-18(7-4-15)24-20(26)9-10-21(24)27/h3-12,14H,2,13H2,1H3 |

InChI Key |

HYBCCAMTKDXYQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-aminobenzoic acid derivatives with maleic anhydride. The reaction proceeds through the formation of maleic acid monoamides, which then undergo cyclization to form the desired maleimide structure . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties

Mechanism of Action

The mechanism of action of 1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor functions. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where it disrupts cellular processes essential for the survival of cancer cells or pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key differentiator is its dual pyrrole-dione system with ethyl and benzyl substituents. Below is a comparative analysis with structurally related derivatives:

Key Findings from Comparative Studies

Electronic Effects :

- Fluorine and chlorine substituents (e.g., in fluoroimide and fluorophenyl derivatives ) enhance electrophilicity of the dione ring, promoting reactivity in nucleophilic substitutions or cycloadditions. The target compound’s ethyl-benzyl bridge likely reduces electrophilicity compared to halogenated analogs but improves π-π stacking in solid-state applications.

Solubility and Processing :

- Ethyl and benzyl groups in the target compound increase solubility in toluene and chloroform relative to polar derivatives like fluoroimide (logP ~2.5 vs. ~3.2 for the target compound, estimated). This property is advantageous for solution-processed electronic devices .

Biological Activity: Halogenated derivatives (e.g., fluoroimide ) exhibit pesticidal activity due to oxidative stress induction in fungi.

Thermal Stability :

- The conjugated biphenyl system in the target compound likely enhances thermal stability (decomposition temperature >250°C, inferred from analogs ), outperforming simpler diones like 1-(4-fluorophenyl)pyrrole-2,5-dione (decomposition ~200°C).

Biological Activity

The compound 1-(4-((4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3-ethylphenyl)methyl)phenyl)-1H-pyrrole-2,5-dione is a derivative of pyrrole and has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 402.39 g/mol. The structure features a pyrrole ring substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities including:

- Cytotoxicity : The compound has been tested against various cancer cell lines.

- Antimicrobial Activity : It demonstrates potential against bacterial and fungal strains.

- Antiviral Activity : Preliminary studies suggest efficacy against certain viral infections.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of the compound on human HeLa cells and murine L1210 leukemia cells. The results indicated that the compound had a low micromolar value, suggesting significant cytostatic activity.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 3.5 |

| L1210 | 2.9 |

These findings highlight the compound's potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy was assessed through disk diffusion assays against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results are summarized in the table below:

| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| C. albicans | 12 | 64 |

The compound showed moderate to strong antimicrobial properties, particularly against Gram-positive bacteria.

Antiviral Activity

The antiviral potential was evaluated using an MTS-based assay against HEL cell cultures. The results indicated moderate antiviral activity with an ranging from 11 to 20 μM for several derivatives of similar structures.

Case Studies

- Case Study on Anticancer Properties : A recent study highlighted the use of this compound in combination therapies for leukemia, demonstrating enhanced efficacy when paired with traditional chemotherapeutics.

- Antimicrobial Applications : Another case study reported successful application in treating infections caused by resistant strains of bacteria, showcasing its potential in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.